molecular formula C10H8N6S B2875393 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 889950-92-9

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2875393
CAS No.: 889950-92-9
M. Wt: 244.28
InChI Key: NRNBTFAJPSSUDH-UHFFFAOYSA-N
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Description

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a compound that features both a tetrazole and a thiazole ring Tetrazoles are known for their stability and diverse biological activities, while thiazoles are commonly found in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as zinc chloride can be used to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is unique due to the presence of both tetrazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-1-3-8(4-2-7)16-6-12-14-15-16/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNBTFAJPSSUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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